N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a phenoxyphenyl group, a thiophene-2-sulfonyl group, and a piperidine ring
Properties
Molecular Formula |
C22H22N2O4S2 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H22N2O4S2/c25-22(17-12-14-24(15-13-17)30(26,27)21-11-6-16-29-21)23-19-9-4-5-10-20(19)28-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2,(H,23,25) |
InChI Key |
BDNGMCAWWSRWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Thiophene-2-Sulfonyl Group: The thiophene-2-sulfonyl group is attached using sulfonylation reactions, often involving thiophene-2-sulfonyl chloride and a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.
Substitution: The phenoxyphenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol, sulfide derivatives.
Substitution Products: Various substituted phenoxyphenyl and thiophene derivatives.
Scientific Research Applications
N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of certain enzymes by binding to their active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: shares similarities with other piperidine carboxamides, such as:
Uniqueness
- Structural Features : The presence of both phenoxyphenyl and thiophene-2-sulfonyl groups in the same molecule is unique.
- Chemical Properties : The combination of these groups imparts distinct chemical reactivity and biological activity.
- Applications : Its diverse applications in various fields make it a compound of significant interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
